molecular formula C39H62O14 B15385455 Spirostan, |A-D-glucopyranoside deriv

Spirostan, |A-D-glucopyranoside deriv

Cat. No.: B15385455
M. Wt: 754.9 g/mol
InChI Key: DGFVATVOFRGGFO-RIADBMNXSA-N
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Description

Spirostan, α-D-glucopyranoside derivatives are a class of steroidal glycosides characterized by a spirostan core (a 27-carbon skeleton with a fused cyclohexane and cyclopentane ring system) linked to α-D-glucopyranoside moieties. These compounds are predominantly isolated from plants in the Dioscorea and Agave genera . Structurally, they feature a (25R)- or (25S)-spirostan configuration, with glycosylation at the 3β-hydroxy position. For example, progenin III palmitate and progenin III linoleate from *Dioscorea cayenensis are esterified at the 6-O position of the glucopyranosyl unit with palmitic and linoleic acids, respectively . Their isolation involves methanol extraction followed by chromatographic purification, and structural elucidation relies on NMR, HRESIMS, and IR spectroscopy .

Properties

Molecular Formula

C39H62O14

Molecular Weight

754.9 g/mol

IUPAC Name

(3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3/t18-,19+,20-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31-,32-,33?,34-,35+,36+,37-,38-,39-/m1/s1

InChI Key

DGFVATVOFRGGFO-RIADBMNXSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)OC8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)O)C)OC1

Origin of Product

United States

Comparison with Similar Compounds

Core Structure

  • Spirostan backbone : A 27-carbon steroidal structure with a spiroketal linkage at C-22 and C-26, conferring rigidity *.
  • Glycosylation: α-D-Glucopyranoside is typically attached via a β-glycosidic bond to the 3β-hydroxy group. Additional sugars, such as α-L-rhamnopyranosyl, may form branched oligosaccharides *.
  • Esterification: Fatty acids (e.g., palmitate, linoleate) or aromatic acyl groups (e.g., 4-methoxybenzoyl) are often esterified at the 6-O position of the glucose unit, enhancing lipophilicity *.

Representative Examples

Compound Name Source Key Structural Features Reference
Progenin III palmitate Dioscorea cayenensis 6-O-palmitoyl ester on glucopyranoside
(25R)-5α-Spirostan-3β,6α,23α-triol-6-O-β-D-glucopyranoside Agave americana 6-O-glucopyranoside, 23α-hydroxy substitution
Chonglou Saponin II Synthetic/Plant Sources Arabinofuranosyl and 6-deoxy-mannopyranosyl units

Comparison with Similar Compounds

Glycosylation Patterns

  • Spirostan, α-D-Glucopyranoside Derivatives: Feature α-D-glucopyranoside as the primary sugar, often with a rhamnose branch (e.g., O-α-L-rhamnopyranosyl-(1→2)) . Example: Asparanin A has a linear β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside chain .
  • Furostanol Glycosides: Contain a furostan backbone (non-spiroketal) with β-D-glucopyranoside at C-24. These are biosynthetic precursors to spirostans *.
  • Timosaponins: Include β-D-galactopyranoside or β-D-xylopyranosyl units in branched glycosidic chains (e.g., Timosaponin F: glucopyranosyl-(1→2)-galactopyranoside) *.

Esterification and Functionalization

  • Fatty Acid Esters: Spirostan derivatives like progenin III palmitate have 6-O-palmitoyl/linoleoyl groups, which improve membrane permeability . Comparatively, 4-methoxybenzoyl esters in synthetic glucopyranosides (e.g., Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside) enhance stability but reduce water solubility .
  • Sulfonylation and Acylation: Compounds like N-acetylsulfanilyl-α-D-glucopyranoside derivatives exhibit altered pharmacokinetics due to sulfonamide groups, unlike natural spirostans *.

Pharmacological Activities

Compound Type Bioactivity Mechanism/Notes Reference
Spirostan Glucosides (e.g., Agavasaponin D) Anticancer (LD50 = 7 mg/kg in mice) Apoptosis induction via ROS pathways
Ginsenosides (e.g., Ginsenoside Rb1) Neuroprotective, Anti-inflammatory Modulates NF-κB and MAPK signaling
Synthetic Acyl Derivatives Antimicrobial, Antifungal Disrupt microbial cell membranes

Key Research Findings

  • Natural vs. Synthetic Derivatives :
    • Natural spirostan glucosides (e.g., from Dioscorea) show higher cytotoxicity than synthetic analogs, likely due to optimized glycosylation and esterification .
    • Synthetic modifications, such as triphenylmethylation or lauroylation, enable tailored bioactivity for drug development .
  • Structure-Activity Relationships: The 25R configuration in spirostans enhances binding to steroid receptors compared to 25S isomers . 6-O-acylation with unsaturated fatty acids (e.g., linoleate) improves antitumor efficacy by 30–40% over non-esterified analogs .

Data Tables

Table 1: Spectral Data for Selected Compounds

Compound [α]D (MeOH) HRESIMS (m/z) Key NMR Signals (δ, ppm)
Progenin III palmitate −27.0 757.4403 [M+H]+ 5.38 (H-6, glucopyranosyl ester)
(5β,25S)-Spirostan-3β,15α,23α-triol-3-O-glucopyranoside −47.8 772.94 [M+H]+ 4.92 (H-1, β-D-galactopyranoside)

Table 2: Anticancer Activity Comparison

Compound IC50 (μM) Cell Line Reference
Agavasaponin D 2.5 HeLa
Asparanin A 12.3 MCF-7
Ginsenoside Rb1 >50 A549

Q & A

Q. What experimental approaches are recommended for isolating Spirostan A-D-glucopyranoside derivatives from plant sources?

Answer:

  • Extraction Methods: Use polar solvents (e.g., methanol, ethanol, or water-ethanol mixtures) to solubilize glycosides. Sequential extraction with increasing solvent polarity can enhance yield .
  • Purification: Column chromatography (silica gel, Sephadex LH-20) or HPLC with C18 columns. Monitor fractions via TLC (silica gel plates, vanillin-sulfuric acid staining) .
  • Critical Considerations: Optimize solvent systems based on compound polarity. Validate purity using HPLC-PDA or LC-MS with reference standards .

Q. How can NMR spectroscopy be employed to confirm the structure of Spirostan A-D-glucopyranoside derivatives?

Answer:

  • 1D NMR (¹H, ¹³C): Identify anomeric protons (δ 4.3–5.5 ppm for α/β-D-glucopyranosyl) and spirostan aglycone signals (e.g., methyl groups at δ 0.6–1.2 ppm) .
  • 2D NMR (COSY, HSQC, HMBC): Correlate glycosidic linkages (e.g., HMBC to confirm sugar attachment to the spirostan core) .
  • Reference Data: Compare with published spirostan glycoside spectra (e.g., spicatoside B in ) .

Q. What in vitro assays are suitable for evaluating the bioactivity of these compounds?

Answer:

  • Antitumor Activity: MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
  • Anti-inflammatory Assays: Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
  • Dosage: Use concentrations ranging from 1–100 µM, validated via dose-response curves .

Advanced Research Questions

Q. How can synthetic routes be optimized for Spirostan A-D-glucopyranoside derivatives with modified sugar moieties?

Answer:

  • Glycosylation Strategies: Use Schmidt or Koenigs-Knorr reactions with protected sugar donors. Protect hydroxyl groups on the spirostan core to avoid side reactions .
  • Stereochemical Control: Employ trichloroacetimidate donors for α/β-selectivity. Monitor via ¹H NMR coupling constants (J = 3–4 Hz for α-configuration) .
  • Case Study: Methyl-α-D-glucopyranoside synthesis via mercury(II)-assisted solvolysis () .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

Answer:

  • Standardization: Ensure consistent cell lines, assay protocols, and compound purity (e.g., ≥95% by HPLC) .
  • Mechanistic Studies: Use transcriptomics or proteomics to identify off-target effects. Compare results with structurally similar derivatives .
  • Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Report p-values and confidence intervals .

Q. What computational methods are effective for studying structure-activity relationships (SAR) in these compounds?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, COX-2). Validate with free energy calculations (MM-PBSA/GBSA) .
  • QSAR Models: Train models with descriptors like logP, polar surface area, and glycosidic bond angles. Validate via leave-one-out cross-validation .
  • Data Sources: Curate bioactivity data from ChEMBL or PubChem, ensuring exclusion of low-quality entries .

Q. How can researchers ensure reproducibility in spectral data (NMR, MS) for novel derivatives?

Answer:

  • Data Deposition: Share raw NMR (FID files) and MS spectra in repositories like Figshare or Zenodo, citing DOIs in publications .
  • Cross-Validation: Compare with synthetic analogs (e.g., methyl-α-D-glucopyranoside in ) or commercial standards .
  • Reporting Standards: Follow MIAB guidelines for NMR assignments and mzML standards for MS data .

Methodological Best Practices

  • Experimental Design: Use factorial design (e.g., 2² factorial) to optimize extraction/synthesis parameters .
  • Data Presentation: Format tables in Word with Roman numerals (Table I, II) and ensure self-explanatory figure captions () .
  • Ethical Compliance: For in vivo studies, include ethics approval details (e.g., IACUC number) and randomization methods () .

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